2-Chloro-5-methoxy-4-methylbenzaldehyde
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Overview
Description
2-Chloro-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, featuring a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylbenzaldehyde typically involves the chlorination of 5-methoxy-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Chloro-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-4-methylbenzaldehyde: Similar structure but with different substitution pattern.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.
2-Chloro-4-methylbenzaldehyde: Lacks the methoxy group.
Uniqueness
2-Chloro-5-methoxy-4-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in targeted synthetic applications and research studies.
Properties
Molecular Formula |
C9H9ClO2 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |
InChI Key |
NUGLCNWJMWUSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)Cl |
Origin of Product |
United States |
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